

Technical Support Center: p63 Isoform Antibody Challenges

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Compound of Interest

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This technical support center provides guidance for researchers encountering challenges in distinguishing p63 isoforms using antibodies. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the main p63 isoforms, and why are they difficult to distinguish?

The TP63 gene produces two main groups of protein isoforms through the use of alternative promoters: the full-length TAp63 isoforms, which contain a transactivation (TA) domain, and the N-terminally truncated Δ Np63 isoforms, which lack this domain.^{[1][2]} Both TAp63 and Δ Np63 can undergo alternative C-terminal splicing to generate various C-terminal variants (α , β , γ , etc.).^{[3][4]}

The primary challenges in distinguishing these isoforms with antibodies arise from:

- **High Sequence Homology:** All p63 isoforms share a high degree of sequence identity, particularly in the DNA-binding and oligomerization domains, making it difficult to generate antibodies that can differentiate between them.^{[2][3]}
- **Cross-reactivity with p73:** Due to the high homology within the p53 family, some p63 antibodies, especially those targeting the DNA-binding domain, can cross-react with p73.^{[2][5]}

- Lack of Well-Characterized Antibodies: Many commercially available p63 antibodies are not adequately characterized for isoform specificity, leading to ambiguous results.[5][6]

Q2: I am using the p63 antibody clone 4A4. Is it isoform-specific?

No, the widely used monoclonal antibody 4A4 is a pan-p63 antibody, meaning it recognizes an epitope common to both TAp63 and Δ Np63 isoforms.[2] Furthermore, studies have shown that the 4A4 clone exhibits significant cross-reactivity with the p73 protein, as the epitope it recognizes is identical in both p63 and p73.[2][5] Therefore, results obtained using the 4A4 antibody should be interpreted with caution, and ideally, validated with isoform-specific antibodies or other methods like RT-qPCR.

Q3: Are there truly specific antibodies for TAp63 and Δ Np63?

Yes, isoform-specific antibodies have been developed and characterized. TAp63-specific antibodies are typically raised against the unique N-terminal transactivation domain of TAp63.[6][7] Conversely, Δ Np63-specific antibodies can be generated against the unique N-terminus of the Δ Np63 isoforms.[6] However, rigorous validation of any antibody claiming isoform specificity is crucial.

Q4: How can I validate the specificity of my p63 isoform antibody?

To validate the specificity of your antibody, you should perform the following key experiments:

- Western Blotting: Use cell lines or tissues known to express specific p63 isoforms. For example, use lysates from cells overexpressing a single p63 isoform (e.g., TAp63 α or Δ Np63 α) as positive and negative controls.
- Immunohistochemistry (IHC) / Immunofluorescence (IF): Use tissues with known expression patterns of p63 isoforms. For instance, in many epithelial tissues, Δ Np63 is predominantly expressed in the basal cell layer, while TAp63 expression might be located suprabasally.[6]
- Peptide Competition Assay: Pre-incubate the antibody with the peptide immunogen to block the binding to the target protein. This should result in a loss of signal in your application (Western blot, IHC, or IF).

- Knockdown/Knockout Controls: Use siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of p63 to confirm that the antibody signal is lost in the absence of the target protein.^[1]

Troubleshooting Guide

Issue 1: Unexpected Band Size in Western Blot

- Scenario: You are probing for TAp63 α (expected size ~77 kDa) but see a prominent band at a lower molecular weight (~51 kDa), which corresponds to a Δ Np63 isoform.
- Possible Causes & Solutions:
 - Antibody Cross-reactivity: Your antibody may not be specific for TAp63 and could be detecting the more abundant Δ Np63 isoform.
 - Solution: Validate your antibody using overexpression lysates of individual isoforms. Switch to a validated TAp63-specific antibody.
 - Protein Degradation: TAp63 isoforms can be less stable than Δ Np63 isoforms.^[1]
 - Solution: Ensure you are using fresh lysates and have included protease inhibitors in your lysis buffer.
 - Expression of a Different TAp63 Splice Variant: You might be detecting a shorter TAp63 splice variant (e.g., TAp63 γ , ~67 kDa).
 - Solution: Check the literature for the expression of different splice variants in your cell or tissue type. Use RT-qPCR with isoform-specific primers to confirm which variants are expressed.

Issue 2: High Background or Non-Specific Staining in IHC/IF

- Scenario: Your IHC/IF staining shows diffuse cytoplasmic signal instead of the expected nuclear localization, or you observe high background staining across the tissue.
- Possible Causes & Solutions:

- Suboptimal Antibody Concentration: The primary or secondary antibody concentration may be too high.
 - Solution: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.
- Inadequate Blocking: Non-specific binding sites may not be sufficiently blocked.
 - Solution: Increase the blocking time and/or try a different blocking agent (e.g., 5% BSA, normal serum from the secondary antibody host species).
- Antigen Retrieval Issues: The antigen retrieval method may be too harsh, exposing non-specific epitopes.
 - Solution: Optimize the antigen retrieval method (heat-induced vs. enzymatic) and the duration of the procedure.
- Cross-reactivity: The antibody may be cross-reacting with other proteins.
 - Solution: Run a Western blot to see if the antibody detects a single band at the expected molecular weight. Include an isotype control in your IHC/IF experiment.

Issue 3: No Signal or Weak Signal

- Scenario: You are not detecting any signal for p63 in a sample where you expect it to be present.
- Possible Causes & Solutions:
 - Low Protein Expression: The p63 isoform you are targeting may be expressed at very low levels in your sample.
 - Solution: Use a positive control tissue or cell line known to express high levels of the target p63 isoform. You may need to enrich your sample for the protein of interest.
 - Inactive Antibody: The antibody may have lost its activity due to improper storage or handling.

- Solution: Use a new vial of antibody and ensure it has been stored according to the manufacturer's instructions.
- Inefficient Protein Transfer (Western Blot): The protein may not have transferred efficiently from the gel to the membrane.
 - Solution: Check the transfer efficiency by staining the membrane with Ponceau S after transfer.
- Masked Epitope (IHC/IF): The fixation or embedding process may have masked the antibody's epitope.
 - Solution: Optimize your antigen retrieval protocol.

Quantitative Data Summary

Table 1: Specificity of Selected Commercial and Research-Grade p63 Antibodies

Antibody Clone	Type	Recognizes TAp63	Recognizes ΔNp63	Cross-reacts with p73	Reference
4A4	Mouse Monoclonal	Yes	Yes	Yes	[2] [5]
PANp63-6.1	Mouse Monoclonal	Yes	Yes	Slight (WB only)	[5]
SFI-6	Mouse Monoclonal	Yes	Yes	No	[5]
TAp63-4.1	Mouse Monoclonal	Yes	No	No	[7]
Anti-ΔNp63 (p40)	Rabbit Polyclonal	No	Yes	Not specified	Vendor Datasheet

Note: This table is a summary based on published data and vendor information. Users should always perform their own validation experiments.

Experimental Protocols

Protocol 1: Western Blotting for Differential Detection of TAp63 and Δ Np63 Isoforms

- Sample Preparation:
 - Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.
 - Determine protein concentration using a BCA assay.
 - Prepare lysates by adding Laemmli sample buffer and boiling for 5 minutes.
- Gel Electrophoresis:
 - Load 20-30 μ g of protein per lane onto an 8% SDS-PAGE gel.
 - Include molecular weight markers.
 - Run the gel at 100-120V until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer proteins to a PVDF membrane at 100V for 90 minutes at 4°C.
 - Confirm transfer efficiency with Ponceau S staining.
- Blocking:
 - Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Incubate the membrane with the primary antibody (e.g., TAp63-specific or Δ Np63-specific) diluted in the blocking buffer overnight at 4°C with gentle agitation.
- Washing:
 - Wash the membrane three times for 10 minutes each with TBST.

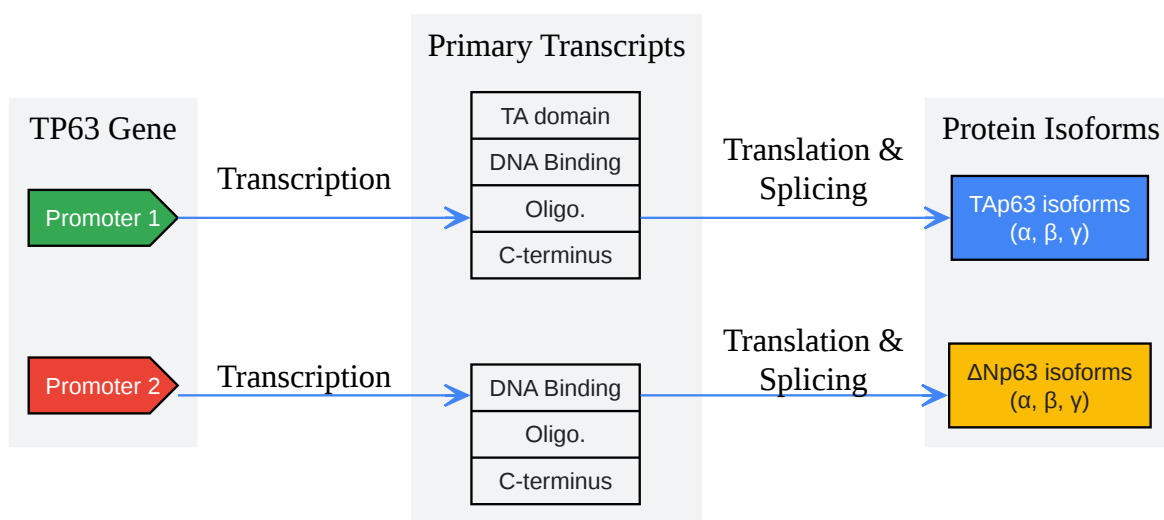
- Secondary Antibody Incubation:
 - Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
- Detection:
 - Wash the membrane as in step 6.
 - Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
 - Visualize the bands using a chemiluminescence imaging system.
 - Expected Results: TAp63 α (~77 kDa), TAp63 β (~67 kDa), TAp63 γ (~57 kDa), Δ Np63 α (~60 kDa), Δ Np63 β (~51 kDa), Δ Np63 γ (~41 kDa).

Protocol 2: Immunohistochemistry for p63 Isoforms in FFPE Tissues

- Deparaffinization and Rehydration:
 - Deparaffinize formalin-fixed, paraffin-embedded (FFPE) tissue sections in xylene.
 - Rehydrate through a graded series of ethanol to distilled water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate, pH 6.0) and heating in a pressure cooker or water bath.
 - Allow slides to cool to room temperature.
- Blocking:
 - Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
 - Block non-specific binding sites with a protein block or normal serum for 30 minutes.
- Primary Antibody Incubation:

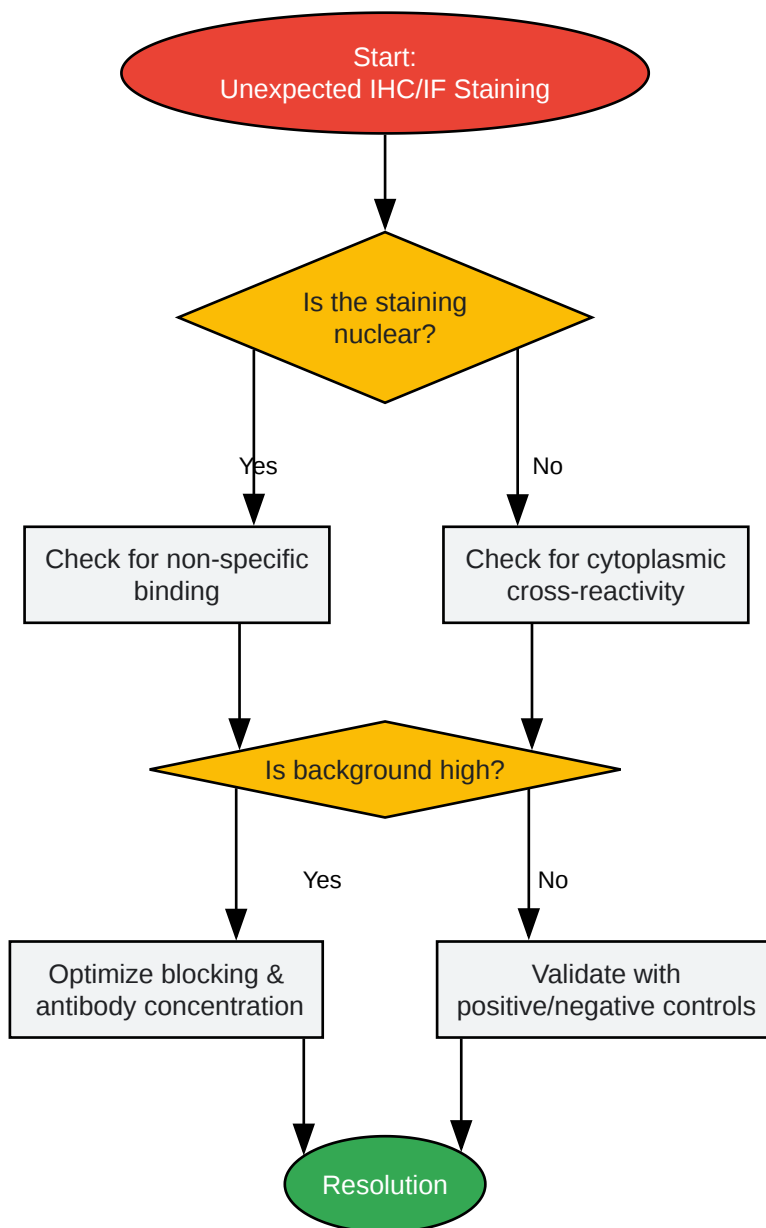
- Incubate sections with the isoform-specific p63 primary antibody overnight at 4°C.
- Detection System:
 - Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
- Chromogen:
 - Add DAB chromogen and incubate until the desired stain intensity develops.
- Counterstaining:
 - Counterstain with hematoxylin.
- Dehydration and Mounting:
 - Dehydrate sections through graded ethanol and xylene.
 - Mount with a permanent mounting medium.

Visualizations



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Caption: Generation of TAp63 and Δ Np63 isoforms from the TP63 gene.



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Caption: Troubleshooting workflow for unexpected p63 IHC/IF staining.

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